molecular formula C19H18N2O4S2 B250528 N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide

N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide

Cat. No. B250528
M. Wt: 402.5 g/mol
InChI Key: CLDSOTXNBDWFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide, also known as ESI-09, is a small molecule inhibitor that can selectively block epithelial sodium channels (ENaC) in the kidney and lung. ENaC plays a crucial role in regulating sodium and fluid balance in the body, and its dysfunction is associated with several diseases such as hypertension, cystic fibrosis, and pulmonary edema. Therefore, ESI-09 has attracted significant attention as a potential therapeutic agent for these disorders.

Mechanism of Action

ENaC is a heterotrimeric ion channel composed of three subunits: α, β, and γ. ENaC is primarily expressed in the apical membrane of renal and lung epithelial cells and plays a crucial role in sodium and fluid transport. ENaC is regulated by several factors, including aldosterone, vasopressin, and shear stress. N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide can selectively block the α-subunit of ENaC, leading to a decrease in sodium transport and fluid absorption. The mechanism of action of N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide involves binding to a hydrophobic pocket in the extracellular domain of the α-subunit, which is essential for channel gating.
Biochemical and Physiological Effects
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide has several biochemical and physiological effects, including a decrease in sodium transport and fluid absorption in renal and lung epithelial cells, a reduction in blood pressure in hypertensive rats, an improvement in lung function in animal models of cystic fibrosis and acute lung injury, and anti-inflammatory and anti-fibrotic effects in the lung. Moreover, N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide has been shown to have a low toxicity profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for the α-subunit of ENaC, which allows for precise modulation of sodium and fluid transport in renal and lung epithelial cells. Another advantage is its low toxicity profile, which makes it suitable for in vivo studies. However, one of the limitations is its low yield and purity, which can affect the reproducibility of experiments. Moreover, N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide has a short half-life in vivo, which can limit its therapeutic potential.

Future Directions

N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide has several potential future directions, including the development of more potent and selective ENaC inhibitors, the investigation of the role of ENaC in other diseases such as pulmonary hypertension and acute kidney injury, and the optimization of N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide for clinical use. Moreover, the combination of N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide with other therapeutic agents such as diuretics and anti-inflammatory drugs may enhance its therapeutic efficacy. Finally, the use of N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide as a tool for studying the physiological and pathological roles of ENaC in various tissues and organs may provide valuable insights into the pathogenesis and treatment of ENaC-related disorders.

Synthesis Methods

The synthesis of N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide involves several steps, including the reaction of 4-ethoxyaniline with p-toluenesulfonyl chloride to form N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide, followed by the reaction of the latter with 4-fluoro-1-nitrobenzene to yield N-(4-ethoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas, followed by the reaction with 2-thiophenecarboxylic acid chloride to form N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide. The yield of N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide is around 30%, and the purity can be improved by recrystallization.

Scientific Research Applications

N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide has been extensively studied in various scientific fields, including physiology, pharmacology, and biochemistry. In vitro studies have shown that N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide can selectively block ENaC in renal and lung epithelial cells, leading to a decrease in sodium transport and fluid absorption. In vivo studies have demonstrated that N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide can reduce blood pressure in hypertensive rats and improve lung function in animal models of cystic fibrosis and acute lung injury. Moreover, N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide has been shown to have anti-inflammatory and anti-fibrotic effects in the lung, suggesting its potential as a therapeutic agent for pulmonary fibrosis.

properties

Molecular Formula

C19H18N2O4S2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H18N2O4S2/c1-2-25-16-9-5-15(6-10-16)21-27(23,24)17-11-7-14(8-12-17)20-19(22)18-4-3-13-26-18/h3-13,21H,2H2,1H3,(H,20,22)

InChI Key

CLDSOTXNBDWFOM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

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